molecular formula C12H17NO3 B13948982 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13948982
M. Wt: 223.27 g/mol
InChI Key: PLHQUJTXRQEFGX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is a complex organic compound featuring a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing side reactions. The choice of solvent and reaction temperature plays a crucial role in achieving these goals .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but different functional groups.

    2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Similar structure but different functional groups.

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C12H17NO3/c1-13-10(5-6-14)9-3-2-4-11-12(9)16-8-7-15-11/h2-4,10,13-14H,5-8H2,1H3

InChI Key

PLHQUJTXRQEFGX-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

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